4-Chloromandelic acid

Description

The exact mass of the compound 4-Chloromandelic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31400. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4-Chloromandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloromandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

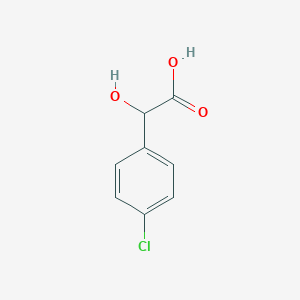

IUPAC Name |

2-(4-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSFWXSSALIZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883404 | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-86-4, 7138-34-3 | |

| Record name | 4-Chloromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-chloro-alpha-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROMANDELIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROMANDELIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloromandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-DL-mandelic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of (R)- and (S)-4-Chloromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)- and (S)-4-Chloromandelic acid are pivotal chiral building blocks in modern pharmaceutical synthesis. Their enantiopure forms are critical precursors for a range of therapeutic agents, including anticoagulants and treatments for metabolic disorders. This technical guide provides a comprehensive overview of the core physicochemical properties, spectral data, and crystallographic information of these enantiomers. Furthermore, it details established experimental protocols for the synthesis of the racemic mixture and its subsequent resolution into discrete enantiomers. The application of these compounds as valuable intermediates in drug development is also discussed, offering a complete resource for researchers in medicinal chemistry and process development.

Physicochemical Properties

The enantiomers of 4-chloromandelic acid share identical physical properties except for their interaction with plane-polarized light. The racemic mixture, (R,S)-4-chloromandelic acid, often exhibits a different melting point than the pure enantiomers. Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Chloromandelic Acid Enantiomers and Racemate

| Property | (R)-4-Chloromandelic Acid | (S)-4-Chloromandelic Acid | (R,S)-4-Chloromandelic Acid |

| Molecular Formula | C₈H₇ClO₃[1][2] | C₈H₇ClO₃[1][2] | C₈H₇ClO₃[2][3] |

| Molecular Weight | 186.59 g/mol [1][2] | 186.59 g/mol [1][2] | 186.59 g/mol [2][3] |

| Appearance | White crystalline solid[1] | White crystalline solid[1] | White crystalline powder[2][4] |

| Melting Point | Not explicitly available | Not explicitly available | 114-118 °C[2][4] |

| Boiling Point (Predicted) | 361.4 ± 27.0 °C[1] | 361.4 ± 27.0 °C[1] | 361.4 ± 27.0 °C |

| Density (Predicted) | 1.468 ± 0.06 g/cm³[1] | 1.468 ± 0.06 g/cm³[1] | 1.468 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.14 ± 0.10[1] | 3.14 ± 0.10[1] | 3.14 ± 0.10 |

| Solubility | Slightly soluble in water and methanol[1] | Slightly soluble in water and methanol[1] | Slightly soluble in water and methanol |

| CAS Number | 60096-30-2 (example) | 76496-63-4[1] | 492-86-4[2][3] |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (R)- and (S)-4-chloromandelic acid. While the spectra of the individual enantiomers are identical, their analysis in the presence of chiral shift reagents can allow for differentiation.

Table 2: Summary of Spectral Data for 4-Chloromandelic Acid

| Technique | Description |

| ¹H NMR | Spectra are available and typically show characteristic peaks for the aromatic protons, the methine proton (CH-OH), and the carboxylic acid proton.[3][5] |

| ¹³C NMR | Spectra confirm the presence of the eight distinct carbon atoms in the molecule, including the carboxyl carbon, the methine carbon, and the carbons of the chlorophenyl ring.[3] |

| Infrared (IR) | IR spectra exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxyl group, and C-Cl stretching vibrations.[3] |

| Mass Spectrometry (MS) | Mass spectra show the molecular ion peak and characteristic fragmentation patterns corresponding to the structure of 4-chloromandelic acid.[3] |

Crystallographic Data

The crystal structure of the diastereomeric salts formed during chiral resolution provides insight into the mechanism of chiral recognition. Levetiracetam, for instance, has been shown to selectively co-crystallize with the (S)-enantiomer of 4-chloromandelic acid.[6] Similarly, detailed crystal data for the diastereomeric salts with (R)-(+)-benzyl-1-phenylethylamine have been determined, revealing that differences in packing modes and intermolecular interactions, including hydrogen bonding and halogen interactions, facilitate the separation.[7]

Table 3: Crystallographic Data for Diastereomeric Salts of 4-Chloromandelic Acid

| Diastereomeric Salt | Crystal System | Space Group | Key Finding | Reference |

| (R)-(-)-4-ClMA · (R)-(+)-BPA | Orthorhombic | P2₁2₁2₁ | Less soluble salt, forms a more stable crystal lattice. | [7] |

| (S)-(+)-4-ClMA · (R)-(+)-BPA | Monoclinic | P2₁ | More soluble salt, exhibits different halogen interactions (Cl/π vs. Cl-Cl). | [7] |

| (S)-(+)-4-ClMA · Levetiracetam | - | - | Forms a stable co-crystal, enabling resolution.[6] | [6] |

(BPA = Benzyl-1-phenylethylamine)

Experimental Protocols

Synthesis of Racemic (R,S)-4-Chloromandelic Acid

The standard synthesis route involves a two-step process starting from 4-chlorobenzaldehyde.

Methodology: Synthesis of 4-Chloromandelonitrile and Hydrolysis

-

Cyanohydrin Formation : 4-Chlorobenzaldehyde is reacted with a cyanide source, such as sodium cyanide (NaCN), in the presence of a proton source (e.g., catalyzed by a strong acid resin like DOWEX) in a suitable solvent like acetonitrile at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis : The resulting 4-chloromandelonitrile intermediate is then subjected to acid-catalyzed hydrolysis. This is typically achieved by heating the nitrile with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The hydrolysis reaction converts the nitrile group into a carboxylic acid, yielding racemic 4-chloromandelic acid.

-

Isolation : After cooling, the product crystallizes from the reaction mixture. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like benzene.

Chiral Resolution of (R,S)-4-Chloromandelic Acid

Resolution via diastereomeric salt formation is a common and effective method for separating the enantiomers.

Methodology: Resolution with (R)-(+)-Benzyl-1-phenylethylamine ((R)-BPA) [7]

-

Salt Formation : Racemic 4-chloromandelic acid and a molar equivalent of (R)-(+)-BPA are dissolved in absolute ethanol with heating.[7]

-

Crystallization : The solution is slowly cooled to a controlled temperature (e.g., 15 °C) to allow for the selective crystallization of the less soluble diastereomeric salt, which is the (R)-(-)-4-ClMA·(R)-(+)-BPA salt.[7]

-

Isolation of (R)-enantiomer : The precipitated crystals are collected by filtration. The purified salt is then treated with an acid (e.g., HCl) to break the salt and liberate the free (R)-4-chloromandelic acid, which can be extracted with an organic solvent.

-

Isolation of (S)-enantiomer : The mother liquor from the filtration step is enriched with the more soluble (S)-(+)-4-ClMA·(R)-(+)-BPA salt. This solution is concentrated, and the salt is subsequently acidified to yield (S)-4-chloromandelic acid.

-

Agent Recovery : The resolving agent can be recovered from the acidic aqueous layers by basification and extraction, allowing for its reuse.[8]

Other resolving agents such as (R)-(+)-1-(1-naphthyl)ethylamine can also be used effectively in alcoholic solvents.[8]

Analytical Method: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard method to determine the enantiomeric excess (e.e.) of a sample.

Methodology: Chiral HPLC Separation

-

Column : A chiral stationary phase column, such as CHIRALPAK® IC, is used.

-

Mobile Phase : A non-polar mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol, is employed. An acidic additive such as trifluoroacetic acid (TFA) is often included to improve peak shape.

-

Detection : UV detection is used, typically at a wavelength around 210-230 nm.

-

Analysis : The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric purity of the sample.

Applications in Drug Development

The primary value of (R)- and (S)-4-chloromandelic acid lies in their role as chiral synthons for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of the hydroxyl and carboxylic acid groups, along with the defined stereocenter, makes them versatile starting materials.

-

Anticoagulant Drugs : Enantiopure 2-chloromandelic acid is a known precursor for the widely used anticoagulant drug clopidogrel.[7] By analogy, 4-chloromandelic acid serves as a critical chiral precursor in the synthesis of clopidogrel analogs and other potential anticoagulants.

-

Diabetes and Lipid Disorder Drugs : (R)- and (S)-4-chloromandelic acid are used as precursors in the preparation of 2-aryloxy-2-arylalkanoic acids, a class of compounds investigated for the treatment of diabetes and lipid disorders.[7]

-

Chiral Resolving Agents : Beyond being resolved themselves, the enantiomers of 4-chloromandelic acid can be used as resolving agents for separating other racemic compounds, particularly amines and alcohols.[1]

Conclusion

(R)- and (S)-4-chloromandelic acid are indispensable chiral intermediates in the pharmaceutical industry. A thorough understanding of their properties and the methodologies for their preparation and analysis is crucial for their effective application. This guide has consolidated the key technical data and detailed robust protocols for synthesis and chiral resolution, providing a foundational resource for scientists engaged in the development of stereochemically defined pharmaceuticals. The continued application of these building blocks is expected to contribute to the creation of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

- 2. 4-Chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chloromandelic acid | 492-86-4 [chemicalbook.com]

- 4. Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105085235A - Method for splitting and preparing S-4-chloro mandelic acid - Google Patents [patents.google.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. JP2007223993A - Method for producing optically active mandelic acid or derivative thereof - Google Patents [patents.google.com]

4-Chloromandelic Acid (CAS No. 492-86-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromandelic acid, a halogenated derivative of mandelic acid, is a pivotal chiral building block in modern organic synthesis. Its unique structural features make it a valuable intermediate in the development of a wide array of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, chiral resolution, and key applications of 4-chloromandelic acid, offering detailed experimental protocols and workflow visualizations to support research and development endeavors.

Physicochemical Properties

4-Chloromandelic acid is a white crystalline solid. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 492-86-4 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [2] |

| IUPAC Name | 2-(4-chlorophenyl)-2-hydroxyacetic acid | [2] |

| Synonyms | p-Chloromandelic acid, 4-Chloro-α-hydroxyphenylacetic acid, DL-4-Chloromandelic acid | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 113-122 °C | [1] |

| Boiling Point | 361.4 ± 27.0 °C (Predicted) | N/A |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether. | N/A |

| pKa | 3.14 ± 0.10 (Predicted) | N/A |

| SMILES | C1=CC(=CC=C1C(C(=O)O)O)Cl | [2] |

Synthesis and Chiral Resolution

The synthesis of racemic 4-chloromandelic acid is most commonly achieved through a two-step process starting from 4-chlorobenzaldehyde. Subsequently, the racemic mixture can be separated into its constituent enantiomers through chiral resolution.

Synthesis of Racemic (±)-4-Chloromandelic Acid

The synthesis proceeds via the formation of a cyanohydrin intermediate, 4-chloromandelonitrile, followed by acidic hydrolysis.

Experimental Protocol: Synthesis of (±)-4-Chloromandelic Acid

This protocol is adapted from the established synthesis of mandelic acid and is applicable for its 4-chloro derivative.[3]

Step 1: Formation of (±)-4-Chloromandelonitrile

-

In a wide-mouthed glass vessel equipped with a mechanical stirrer, prepare a solution of sodium cyanide (1.0 mole) in water.

-

Add 4-chlorobenzaldehyde (1.0 mole) to the cyanide solution.

-

While stirring vigorously, slowly add a saturated solution of sodium bisulfite. During the addition, add cracked ice to the reaction mixture to maintain a low temperature.

-

A layer of 4-chloromandelonitrile will separate. Isolate this layer using a separatory funnel. The aqueous layer can be extracted with a nonpolar solvent (e.g., benzene or toluene) to recover any remaining product.

Step 2: Hydrolysis to (±)-4-Chloromandelic Acid

-

Place the crude 4-chloromandelonitrile into a suitable reaction vessel (e.g., a large evaporating dish).

-

Add concentrated hydrochloric acid (approx. 1.5 times the volume of the nitrile).

-

Allow the hydrolysis to proceed at room temperature for approximately 12 hours.

-

After the initial cold hydrolysis, heat the mixture on a steam bath for 5-6 hours to remove water and excess HCl. This will result in a mixture of 4-chloromandelic acid and ammonium chloride.

-

Cool the mixture, filter the solid, and wash it with cold benzene to remove colored impurities.

-

The 4-chloromandelic acid is then separated from the ammonium chloride by dissolving the mixture in boiling benzene. The acid is soluble, while the ammonium chloride is not.

-

Filter the hot solution to remove ammonium chloride.

-

Allow the benzene filtrate to cool, which will cause the 4-chloromandelic acid to crystallize.

-

Collect the crystals by filtration and dry them. Recrystallization from water or benzene can be performed for further purification.

Chiral Resolution of (±)-4-Chloromandelic Acid

The separation of enantiomers is critical for pharmaceutical applications, as often only one enantiomer possesses the desired biological activity. Diastereomeric salt formation with a chiral resolving agent is a common and effective method.

Experimental Protocol: Resolution of (R)-(-)-4-Chloromandelic Acid

This protocol is based on a patented method using (R)-(+)-1-(1-naphthyl)ethylamine as the resolving agent.[4]

-

In a 500 mL round-bottomed flask, add methanol (400 mL) and racemic 4-chloromandelic acid (18.7 g).

-

Begin stirring and heat the mixture to 50 °C.

-

At 50 °C, slowly drip in (R)-(+)-1-(1-naphthyl)ethylamine (18.0 g).

-

Once the addition is complete, reflux the reaction mixture for 1.5 hours.

-

Cool the mixture to room temperature. A white solid, the diastereomeric salt of (R)-(-)-4-chloromandelic acid and (R)-(+)-1-(1-naphthyl)ethylamine, will precipitate.

-

Collect the solid salt by filtration.

-

The crude salt can be recrystallized from a suitable solvent (e.g., methanol or ethanol) to improve diastereomeric purity.

-

To obtain the free acid, dissolve the purified salt in water and acidify with an acid such as hydrochloric acid or sulfuric acid until the pH is acidic.

-

The (R)-(-)-4-chloromandelic acid will precipitate out of the aqueous solution.

-

Collect the product by filtration, wash with cold water, and dry.

-

The resolving agent can be recovered from the combined mother liquors by making the solution alkaline (e.g., with sodium hydroxide solution) and extracting with an organic solvent like dichloromethane.

Applications in Research and Drug Development

4-Chloromandelic acid and its enantiomerically pure forms are valuable precursors and intermediates in several high-value applications.

| Application Area | Description |

| Pharmaceutical Development | Serves as a key chiral intermediate in the synthesis of various pharmaceuticals. Enantiopure 4-chloromandelic acid is a precursor for drugs targeting diabetes and lipid disorders.[1][5] Its derivatives are also explored for anti-inflammatory and analgesic properties.[6] |

| Chiral Synthesis & Resolution | The enantiomers of 4-chloromandelic acid are used as chiral resolving agents to separate other racemic compounds.[1] Its inherent chirality makes it a valuable building block in asymmetric synthesis to create specific enantiomers crucial for drug efficacy.[6] |

| Agrochemicals | It is a known environmental transformation product of the fungicide Mandipropamid.[2] It is also used in the formulation of other agrochemicals to enhance the efficacy and stability of pesticides and herbicides.[1] |

| Material Science | The compound is explored in the development of novel polymers and materials, contributing to advancements in coatings and adhesives with improved properties.[1] |

| Biochemical Research | Used in studies of enzyme inhibition, particularly within metabolic pathways, aiding in the development of new therapeutic agents.[1] |

Conclusion

4-Chloromandelic acid (CAS No. 492-86-4) is a versatile and economically significant chemical intermediate. Its straightforward synthesis from readily available precursors and the established protocols for its chiral resolution make it an accessible building block for complex molecular architectures. For researchers in drug discovery and development, the availability of enantiomerically pure forms of 4-chloromandelic acid provides a critical tool for the stereoselective synthesis of new therapeutic agents, underscoring its continued importance in the chemical and pharmaceutical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloromandelic acid | C8H7ClO3 | CID 10299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthesis of 4-Chloromandelic Acid from 4-Chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic pathway for producing 4-chloromandelic acid, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 4-chlorobenzaldehyde.[1][2] The guide covers the core chemical reactions, detailed experimental protocols, and quantitative data compiled from established literature.

The primary synthesis route is a two-step process. It begins with the formation of a cyanohydrin intermediate, 4-chloromandelonitrile, through the nucleophilic addition of a cyanide ion to 4-chlorobenzaldehyde. This is followed by the acid-catalyzed hydrolysis of the nitrile group to yield the final carboxylic acid product, 4-chloromandelic acid.

Core Synthetic Pathway and Mechanism

The conversion of 4-chlorobenzaldehyde to 4-chloromandelic acid proceeds through two fundamental organic reactions:

-

Step 1: Cyanohydrin Formation: 4-chlorobenzaldehyde is reacted with a cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), to form 2-hydroxy-2-(4-chlorophenyl)acetonitrile, also known as 4-chloromandelonitrile.[3][4] This reaction is a nucleophilic addition to the carbonyl group.[5][6] The reaction is reversible and base-catalyzed; it proceeds rapidly when a cyanide salt is used, which provides the nucleophilic cyanide ion (CN⁻).[5] A common and effective method involves the initial formation of a bisulfite addition compound, which then reacts readily with the cyanide salt.[7][8][9]

-

Step 2: Nitrile Hydrolysis: The intermediate 4-chloromandelonitrile is subsequently hydrolyzed to 4-chloromandelic acid. This is typically achieved by heating with a strong mineral acid, such as concentrated hydrochloric acid (HCl).[7][9][10][11] The hydrolysis process converts the nitrile functional group (-C≡N) into a carboxylic acid group (-COOH).[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, adapted from established procedures for mandelic acid.[7][9]

Safety Precaution: This synthesis involves the use of sodium cyanide (NaCN), which is highly toxic. The reaction may also produce hydrogen cyanide (HCN), a volatile and extremely poisonous gas, especially if the solution becomes acidic. All steps involving cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Protocol 1: Synthesis of 4-Chloromandelonitrile

-

Preparation of Bisulfite Adduct: In a large beaker or flask equipped with a mechanical stirrer, prepare a solution of 4-chlorobenzaldehyde (1 mole) in a suitable solvent.

-

Cyanide Addition: Separately, prepare a solution of sodium cyanide (1.1 moles) in water. In the fume hood, slowly add a saturated solution of sodium bisulfite to the stirring mixture of 4-chlorobenzaldehyde and the sodium cyanide solution.

-

Cooling: The reaction is exothermic. Maintain the temperature of the reaction mixture by adding crushed ice directly to the flask throughout the addition of the bisulfite solution.[7]

-

Separation: Upon completion of the addition, two layers will form. The upper, oily layer is the crude 4-chloromandelonitrile. Separate this layer using a separatory funnel.

-

Extraction: Extract the aqueous layer with a small portion of a suitable organic solvent (e.g., ether) to recover any dissolved product. Combine this extract with the main oily product layer. The crude nitrile can be used directly in the next step.

Protocol 2: Hydrolysis to 4-Chloromandelic Acid

-

Acidification: Place the crude 4-chloromandelonitrile into a round-bottom flask. In a fume hood, add approximately 4-5 volumes of concentrated hydrochloric acid.

-

Reflux: Heat the mixture on a water bath or using a heating mantle. Continue heating until the oily nitrile layer has completely dissolved and crystals begin to appear on the surface of the hot solution.[9]

-

Crystallization: Add water to the hot solution and decant it from any remaining oil. Allow the aqueous solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of 4-chloromandelic acid.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

-

Purification: The crude product can be further purified by recrystallization from hot water or by extraction with an organic solvent like ether, followed by evaporation and crystallization.[7][9]

Quantitative Data Presentation

The efficiency of the synthesis can vary based on the specific conditions and reagents used. The following table summarizes representative quantitative data from analogous syntheses.

| Product | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

| Mandelic Acid | Benzaldehyde | NaCN, NaHSO₃, HCl | N/A | 50-52% | [7] |

| Mandelic Acid | Benzaldehyde, Chloroform | NaOH, Quaternary Ammonium Salt | Mild Conditions | >76% | [12] |

| (R)-o-Chloromandelic Acid | (R,S)-o-chloromandelonitrile | Nitrilase (Enzyme) | Toluene-Water Biphasic System | 94.5% | [13] |

Note: Yields for 4-chloromandelic acid are expected to be in a similar range to the unsubstituted mandelic acid but can be influenced by the electronic effects of the chlorine substituent.

Alternative Synthetic Approaches

For researchers focused on improving yield, safety, or stereoselectivity, several alternative methods are noteworthy.

-

Phase-Transfer Catalysis: The use of phase-transfer catalysts (e.g., quaternary ammonium salts like triethylbenzylammonium chloride, TEBAC) can facilitate the reaction between the aqueous cyanide solution and the organic aldehyde phase.[12][14] This can lead to milder reaction conditions and improved yields by enhancing the transport of the cyanide nucleophile across the phase boundary.[14][15][16]

-

Biocatalysis: For the synthesis of enantiomerically pure 4-chloromandelic acid, enzymatic methods are highly effective. Nitrilase enzymes can selectively hydrolyze one enantiomer of a racemic nitrile mixture, a process known as deracemization, to produce optically active α-hydroxy acids with high enantiomeric excess (ee) and yield.[13][17]

References

- 1. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]

- 2. 4-Chloromandelic acid | 492-86-4 [chemicalbook.com]

- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 4. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. prepchem.com [prepchem.com]

- 10. JP2007223993A - Method for producing optically active mandelic acid or derivative thereof - Google Patents [patents.google.com]

- 11. JP5561564B2 - Mandelic acid production method and mandelic acid crystals - Google Patents [patents.google.com]

- 12. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]

- 13. Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Chloromandelic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloromandelic acid, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside procedural outlines for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-Chloromandelic acid.

Table 1: ¹H NMR Spectroscopic Data for 4-Chloromandelic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.5-13.0 | Singlet (broad) | -COOH |

| 7.45 - 7.35 | Multiplet | Ar-H |

| 5.12 | Singlet | -CH(OH) |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 4-Chloromandelic Acid (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | -COOH |

| 139.1 | Ar-C (quaternary, C-Cl) |

| 132.9 | Ar-C (quaternary, C-CH) |

| 128.5 | Ar-CH |

| 128.1 | Ar-CH |

| 72.4 | -CH(OH) |

Note: Experimental data from a specific source (Aldrich Chemical Company, Inc.) is referenced in public databases, but specific peak values were not publicly available. The values presented are based on typical chemical shifts for similar structures.[1]

Table 3: IR Spectroscopic Data for 4-Chloromandelic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 - 2400 (broad) | O-H stretch (carboxylic acid) |

| ~3200 (broad) | O-H stretch (alcohol) |

| ~3050 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1200 | C-O stretch (acid/alcohol) |

| ~830 | C-H bend (aromatic, para-substituted) |

| ~750 | C-Cl stretch |

Note: A full experimental peak list with assignments is not publicly available. The presented data is based on typical IR absorption bands for the functional groups present in 4-Chloromandelic acid.

Table 4: Mass Spectrometry Data for 4-Chloromandelic Acid

| m/z | Relative Intensity (%) | Putative Assignment |

| 186/188 | ~3:1 | [M]+• (Molecular ion with isotopic pattern for Cl) |

| 141/143 | ~3:1 | [M-COOH]+ |

| 113/115 | ~3:1 | [C₇H₄Cl]+ |

| 77 | - | [C₆H₅]+ |

Note: The fragmentation pattern is consistent with the structure of 4-Chloromandelic acid, showing characteristic losses of the carboxylic acid group and fragmentation of the aromatic ring.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of 5-10 mg of 4-Chloromandelic acid is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: Standard single pulse with proton decoupling

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of 4-Chloromandelic acid is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then compressed in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: FTIR Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of 4-Chloromandelic acid is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to facilitate vaporization into the ion source.

-

Instrument Parameters:

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) Mass Analyzer

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

-

-

Data Acquisition: The instrument is calibrated using a standard compound (e.g., perfluorotributylamine). The mass spectrum of 4-Chloromandelic acid is then recorded. The resulting spectrum displays the relative abundance of different fragment ions as a function of their mass-to-charge ratio.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Caption: General workflows for NMR, FTIR, and MS spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 4-Chloromandelic acid. The provided data and protocols are intended to support further research and development activities.

References

Unraveling the Crystalline Architecture of 4-Chloromandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Chloromandelic acid, a key chiral building block in pharmaceutical synthesis. By understanding its three-dimensional arrangement, researchers can gain insights into its solid-state properties, crucial for drug development, polymorphism screening, and chiral resolution processes. This document outlines the crystallographic parameters of 4-Chloromandelic acid, details the experimental protocols for its structural determination, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of racemic (DL)-4-Chloromandelic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A comprehensive summary of the crystallographic data is presented in the tables below, offering a quantitative overview of the unit cell dimensions, data collection parameters, and key intramolecular geometries. This data is essential for computational modeling, understanding intermolecular interactions, and for the identification of different polymorphic forms.

Table 1: Crystal Data and Structure Refinement for 4-Chloromandelic Acid

| Parameter | Value |

| Empirical Formula | C₈H₇ClO₃ |

| Formula Weight | 186.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 5.850(2) |

| b (Å) | 18.250(7) |

| c (Å) | 7.850(3) |

| α (°) | 90 |

| β (°) | 104.50(3) |

| γ (°) | 90 |

| Volume (ų) | 810.0(5) |

| Z | 4 |

| Data Collection | |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | 293(2) |

| Reflections Collected | 1420 |

| Independent Reflections | 1420 |

| Refinement | |

| R-factor (%) | 4.9 |

| Goodness-of-fit (S) | 1.04 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cl(1)-C(4) | 1.742(4) |

| O(1)-C(7) | 1.418(5) |

| O(2)-C(8) | 1.215(5) |

| O(3)-C(8) | 1.309(5) |

| C(7)-C(8) | 1.523(6) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| O(1)-C(7)-C(8) | 110.3(3) |

| O(2)-C(8)-O(3) | 123.7(4) |

| O(2)-C(8)-C(7) | 124.1(4) |

| O(3)-C(8)-C(7) | 112.2(4) |

| C(1)-C(7)-O(1) | 109.8(3) |

Table 4: Selected Torsion Angles (°)

| Atoms | Angle (°) |

| C(2)-C(1)-C(7)-O(1) | -119.5(4) |

| C(6)-C(1)-C(7)-O(1) | 62.0(5) |

| C(1)-C(7)-C(8)-O(2) | -132.9(5) |

| C(1)-C(7)-C(8)-O(3) | 48.0(5) |

Experimental Protocols

The determination of the crystal structure of 4-Chloromandelic acid involves a series of precise experimental steps. The following is a detailed methodology representative of single-crystal X-ray diffraction studies.

Crystal Growth

Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which 4-Chloromandelic acid has moderate solubility. Common solvents for this purpose include ethanol, methanol, acetone, or mixtures with water.

-

Preparation of Saturated Solution: A saturated solution of 4-Chloromandelic acid is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.

Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., MoKα) and a detector. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

-

Data Acquisition: The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted X-rays are recorded by the detector as a series of reflections, each with a specific intensity and position. A full sphere of data is collected to ensure completeness.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the reflections are extracted and their corresponding Miller indices (h, k, l) are determined.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using a least-squares method. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure is evaluated based on the R-factor and goodness-of-fit.

Visualizing the Workflow

The process of determining a crystal structure is a logical sequence of steps, from sample preparation to the final refined model. The following diagram, generated using Graphviz, illustrates this experimental workflow.

Solubility Profile of 4-Chloromandelic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloromandelic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine and understand the solubility characteristics of this compound. The guide includes a detailed experimental protocol for solubility determination, qualitative solubility information, and a logical framework for solvent selection based on physicochemical properties.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for 4-chloromandelic acid in a range of common organic solvents at various temperatures. The available information is largely qualitative. The following table summarizes the known qualitative solubility and provides a template for researchers to populate with experimentally determined quantitative data.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x₁) | Observations / Notes |

| Water | Ambient | - | - | Sparingly soluble, Slightly soluble[1] |

| Methanol | Ambient | - | - | Slightly soluble[1] |

| Ethanol | Ambient | - | - | Soluble |

| Diethyl Ether | Ambient | - | - | Soluble |

| Dichloromethane | Ambient | - | - | Soluble |

| Acetonitrile | - | - | - | Used as a solvent in crystallization processes, suggesting solubility. |

| Ethyl Acetate | - | - | - | Used as an extraction solvent, indicating good solubility. |

Note to Researchers: The lack of readily available public data underscores the importance of experimental determination for specific applications. The protocol provided in the subsequent section is designed to enable the generation of this critical data.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.

2.1. Principle

A saturated solution of 4-chloromandelic acid is prepared in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solid 4-chloromandelic acid is determined.

2.2. Materials and Equipment

-

4-Chloromandelic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Spatula

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Drying oven

-

Desiccator

2.3. Procedure

-

Sample Preparation: Add an excess amount of 4-chloromandelic acid to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vial and place it in a thermostatic water bath or incubator set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure the solution reaches saturation.

-

Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Filtration: Immediately pass the withdrawn solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

Mass Determination of the Saturated Solution: Record the mass of the evaporation dish containing the filtered saturated solution.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the 4-chloromandelic acid. The evaporation should be carried out in a fume hood.

-

Drying and Weighing: Once the solvent is completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature. Weigh the dish containing the dry 4-chloromandelic acid. Repeat the drying and weighing cycles until a constant mass is obtained.

-

Calculations:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved 4-chloromandelic acid = (Mass of dish + dry solid) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of dissolved 4-chloromandelic acid

-

Solubility ( g/100 g solvent) = (Mass of dissolved 4-chloromandelic acid / Mass of the solvent) * 100

-

Visualizing Experimental and Logical Workflows

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for determining the solubility of 4-chloromandelic acid using the gravimetric method.

3.2. Logical Relationship Between Solvent Properties and Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For a polar molecule like 4-chloromandelic acid, which has a carboxylic acid and a hydroxyl group, its solubility in organic solvents is influenced by the solvent's polarity and its ability to form hydrogen bonds.

References

4-Chloromandelic Acid: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromandelic acid, a halogenated derivative of mandelic acid, has emerged as a critical chiral precursor in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its value lies in the stereogenic center at the alpha-position, which allows for the construction of enantiomerically pure molecules, a crucial aspect in drug development where stereochemistry often dictates biological activity. This technical guide provides a comprehensive overview of 4-chloromandelic acid, encompassing its synthesis, enantiomeric resolution, and diverse applications as a chiral building block. Detailed experimental protocols for key synthetic and resolution methodologies are presented, alongside a quantitative comparison of different resolution techniques. Furthermore, this guide elucidates the underlying principles of chiral recognition and illustrates key processes through logical diagrams, offering a valuable resource for professionals in organic synthesis and medicinal chemistry.

Introduction

Chirality plays a pivotal role in the pharmacological and toxicological profiles of many bioactive molecules. The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, driven by the need for improved therapeutic efficacy and reduced side effects. Chiral building blocks, such as the enantiomers of 4-chloromandelic acid, are indispensable tools in this endeavor.

(R)- and (S)-4-chloromandelic acid serve as key intermediates in the synthesis of various pharmaceuticals, including anticoagulants like clopidogrel analogues and drugs for treating diabetes and lipid disorders.[1] The presence of the chlorine atom in the para position of the phenyl ring enhances its utility in various chemical transformations. This guide will delve into the practical aspects of utilizing 4-chloromandelic acid as a chiral synthon, providing detailed methodologies and comparative data to aid researchers in its effective application.

Synthesis of Racemic 4-Chloromandelic Acid

The synthesis of racemic 4-chloromandelic acid typically proceeds through the formation of a cyanohydrin from 4-chlorobenzaldehyde, followed by hydrolysis.

Experimental Protocol: Synthesis of Racemic 4-Chloromandelic Acid

This protocol is adapted from the general synthesis of mandelic acid.

Step 1: Formation of 4-Chloromandelonitrile

-

In a well-ventilated fume hood, a solution of sodium cyanide (1.5 equivalents) in water is prepared in a round-bottom flask equipped with a mechanical stirrer.

-

4-Chlorobenzaldehyde (1.0 equivalent) is added to the flask.

-

The mixture is cooled in an ice bath, and a saturated solution of sodium bisulfite is added slowly while stirring vigorously.

-

The reaction is stirred for several hours at room temperature, during which the 4-chloromandelonitrile separates as an oily layer.

-

The oily layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined with the oil, washed with brine, and dried over anhydrous sodium sulfate.

Step 2: Hydrolysis of 4-Chloromandelonitrile to Racemic 4-Chloromandelic Acid

-

The crude 4-chloromandelonitrile is transferred to an evaporating dish, and concentrated hydrochloric acid is added.

-

The mixture is allowed to stand at room temperature for approximately 12 hours for cold hydrolysis to occur.

-

Following the initial hydrolysis, the mixture is heated on a steam bath to drive the reaction to completion and to remove excess water and HCl.

-

The resulting solid residue, a mixture of racemic 4-chloromandelic acid and ammonium chloride, is collected.

-

The racemic 4-chloromandelic acid is purified by recrystallization from a suitable solvent system (e.g., benzene or a water/isopropanol mixture).[2]

Enantiomeric Resolution of 4-Chloromandelic Acid

The separation of racemic 4-chloromandelic acid into its individual enantiomers is most commonly achieved through diastereomeric salt formation with a chiral resolving agent, followed by fractional crystallization. Enzymatic resolution and co-crystallization methods are also employed.

Diastereomeric Salt Resolution

This classical method relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and a single enantiomer of a chiral base.

This method provides (R)-(-)-4-chloromandelic acid with high optical purity.

Experimental Protocol: Resolution of (R)-(-)-4-Chloromandelic Acid

-

Racemic 4-chloromandelic acid (18.7 g) is dissolved in ethanol (300 mL) in a 500 mL round-bottom flask with stirring and heating.[3]

-

At 55°C, (R)-(+)-1-(1-naphthyl)ethylamine (20.0 g) is added dropwise to the solution.[3]

-

The mixture is refluxed for 1 hour and then allowed to cool to room temperature, leading to the precipitation of a white solid.[3]

-

The solid, which is the crude (R)-(+)-1-(1-naphthyl)ethylamine salt of (R)-(-)-4-chloromandelic acid, is collected by filtration.[3]

-

The crude salt is recrystallized to improve diastereomeric purity.

-

The purified diastereomeric salt is dissolved in water, and the pH is adjusted to 4 with 1 mol/L sulfuric acid.[4]

-

The aqueous solution is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (R)-(-)-4-chloromandelic acid.[4]

-

The resolving agent can be recovered from the mother liquor and the acidic aqueous layer by basification and extraction.[3][4]

(R)-(+)-Benzyl-1-phenylethylamine (BPA) is another effective resolving agent for 4-chloromandelic acid.

Experimental Protocol: Resolution with (R)-(+)-BPA

-

Racemic 4-chloromandelic acid (0.935 g, 5.0 mmol) is dissolved in absolute ethanol (8 mL) at room temperature.

-

(R)-(+)-BPA (1.05 g, 5.0 mmol) is added dropwise to the solution, which results in the rapid precipitation of white crystals of the diastereomeric salts.

-

The mixture is heated to 72°C in a water bath and held at this temperature for 30 minutes.

-

The solution is then slowly cooled to 15°C and stirred for 2 hours.

-

The precipitated less soluble salt, (R)-(-)-4-ClMA·(R)-(+)-BPA, is collected by filtration and washed with a small amount of cold ethanol.

Quantitative Comparison of Resolution Methods

| Resolution Method | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) (%) | Reference |

| Diastereomeric Salt Formation | (R)-(+)-1-(1-Naphthyl)ethylamine | Ethanol | 42.2 | 99.5 (e.e.) | [4] |

| Diastereomeric Salt Formation | (R)-(+)-Benzyl-1-phenylethylamine | Absolute Ethanol | 81.8 | 94.8 (d.e.) | |

| Co-crystallization | Levetiracetam | Acetonitrile | - | 88 (optical purity of S-enantiomer) |

Mechanism of Chiral Recognition

The efficiency of diastereomeric salt resolution is governed by the thermodynamic stability differences between the two diastereomeric salts, which manifest as differences in solubility. These differences arise from a combination of intermolecular interactions in the crystal lattice. For the resolution of 4-chloromandelic acid with (R)-(+)-benzyl-1-phenylethylamine, the chiral recognition is attributed to:

-

Hydrogen Bonding: Extensive hydrogen bond networks are formed between the carboxylate and hydroxyl groups of the mandelate anion and the ammonium group of the resolving agent.

-

CH/π and π/π Interactions: These interactions contribute to the overall packing and stability of the crystal structure.

-

Halogen Interactions: In the less soluble salt, chlorine-chlorine interactions are observed, while in the more soluble salt, Cl/π interactions are present. These halogen interactions play a crucial role in the chiral discrimination process.

Applications in Organic Synthesis

Enantiomerically pure 4-chloromandelic acid is a valuable precursor for the synthesis of various biologically active molecules.

Synthesis of Anticoagulants

(R)-4-chloromandelic acid is a key building block for the synthesis of certain anticoagulant drugs. The general synthetic approach involves the esterification of the carboxylic acid, followed by nucleophilic substitution at the α-position.

Spectroscopic Data

The following table summarizes key spectroscopic data for 4-chloromandelic acid.

| Property | Data | Reference |

| Molecular Formula | C₈H₇ClO₃ | [5] |

| Molecular Weight | 186.59 g/mol | [5] |

| ¹H NMR | Spectra available | [5][6] |

| ¹³C NMR | Spectra available | [5] |

| Mass Spectrometry | Data available | [5] |

| IR Spectrum | Data available | [5] |

Conclusion

4-Chloromandelic acid stands out as a highly valuable and versatile chiral building block in the field of organic synthesis. Its accessibility through straightforward synthesis and efficient resolution methods, particularly diastereomeric salt formation, makes it an attractive starting material for the preparation of enantiomerically pure pharmaceuticals. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate its application in research and development. A thorough understanding of the principles of chiral recognition will further aid in the optimization of resolution processes and the design of new synthetic routes. As the demand for enantiopure drugs continues to grow, the importance of chiral synthons like 4-chloromandelic acid in medicinal chemistry and the pharmaceutical industry will undoubtedly increase.

References

- 1. Introduction [ch.ic.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

- 5. 4-Chloromandelic acid | C8H7ClO3 | CID 10299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloromandelic acid(7138-34-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Biological Activity of 4-Chloromandelic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental principle in pharmacology and drug development, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. A classic example is the differential effect of enantiomers, which are non-superimposable mirror images of a chiral molecule. 4-Chloromandelic acid (4-ClMA), a halogenated derivative of mandelic acid, possesses a chiral center and therefore exists as two enantiomers: (R)-(-)-4-chloromandelic acid and (S)-(+)-4-chloromandelic acid. These enantiomers are crucial chiral precursors and building blocks in the synthesis of a variety of pharmaceuticals.[1] While extensively used in asymmetric synthesis, direct and comparative research into the distinct biological activities of the 4-ClMA enantiomers themselves is limited. However, the known bioactivity of mandelic acid and its derivatives, along with specific data on substituted analogs, provides a strong rationale for investigating their enantioselective properties.

This technical guide synthesizes the available information on the biological activities of 4-chloromandelic acid enantiomers, provides detailed experimental protocols for their evaluation, and presents logical workflows and potential mechanisms of action through diagrams as mandated.

Biological Activity Profile

While specific quantitative data directly comparing the biological activity of (R)- and (S)-4-chloromandelic acid is not extensively reported in publicly accessible literature, general activities have been suggested, and studies on closely related derivatives offer significant insights.

Antimicrobial and Antifungal Activity

Mandelic acid and its derivatives are known for their antimicrobial properties.[2][3] The (S)-enantiomer of 4-chloromandelic acid, in particular, has been noted for its potential as an antimicrobial and antiviral agent, serving as a valuable building block for the development of new therapeutic compounds.[4] The lipophilicity of mandelic acid derivatives often correlates with their antimicrobial efficacy, as it facilitates better penetration through microbial cell membranes.[2]

A study on novel 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety demonstrated significant antifungal activity against a panel of plant pathogenic fungi.[5] This suggests that the 4-chloromandelic acid scaffold is a promising backbone for the development of potent antifungal agents. The mechanism of action for these derivatives was found to be the disruption of cell membrane integrity, leading to the leakage of cytoplasmic contents.[5]

Enantioselective Roles in Pharmacology

The primary role of 4-ClMA enantiomers in the current literature is as chiral intermediates for the synthesis of enantiomerically pure drugs.[1] This is critical because enantiomers of a drug can have different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic.[6]

-

(R)-Enantiomers: Derivatives such as (R)-o-chloromandelic acid are key precursors for the antithrombotic drug Clopidogrel.[6]

-

(S)-Enantiomers: The (S)-enantiomer of mandelic acid is a precursor for (S)-oxybutynin, a drug used to treat overactive bladder syndrome.[6]

This established use underscores the biological significance of chirality in this class of molecules and strongly implies that the (R)- and (S)-enantiomers of 4-chloromandelic acid would exhibit differential biological activities if tested directly.

Quantitative Data on Related Compounds

Direct comparative quantitative data for 4-chloromandelic acid enantiomers is scarce. However, the following table summarizes the antifungal activity of several 4-substituted mandelic acid derivatives, providing insight into the potential efficacy of compounds based on this scaffold.

Table 1: Antifungal Activity (EC₅₀ in mg/L) of Selected 4-Substituted Mandelic Acid Derivatives [5]

| Compound ID | Gibberella saubinetii | Verticillium dahlia | Sclerotinia sclerotiorum | Thanatephorus cucumeris |

| E6 | - | 12.7 | - | - |

| E7 | - | - | - | >50 |

| E8 | - | - | 13.8 | - |

| E9 | - | - | 10.3 | - |

| E13 | 20.4 | 18.5 | - | >50 |

| E14 | 21.5 | - | - | - |

| E17 | 22.0 | - | - | - |

| E18 | - | 15.7 | 8.0 | - |

| Mandipropamid (Control) | >50 | >50 | >50 | - |

Note: The compounds listed are complex derivatives of mandelic acid, not the 4-chloro enantiomers themselves. The data is presented to illustrate the potential of the chemical scaffold.

Mechanisms of Action

Based on studies of its derivatives, a plausible mechanism of action for the antimicrobial activity of 4-chloromandelic acid is the disruption of microbial cell membrane integrity.

Caption: Hypothetical mechanism of antimicrobial action for 4-ClMA.

Experimental Protocols

Detailed protocols for assessing the biological activity of chemical compounds are crucial for reproducible research. Below are standard methodologies for evaluating antimicrobial and cytotoxic effects, which would be applicable to the 4-chloromandelic acid enantiomers.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

-

Preparation of Inoculum:

-

Bacterial or fungal strains are cultured on appropriate agar plates.

-

Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation:

-

A stock solution of each 4-chloromandelic acid enantiomer is prepared in a suitable solvent (e.g., DMSO or sterile distilled water).

-

Serial two-fold dilutions are prepared in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Incubation:

-

The prepared microbial inoculum is added to each well containing the diluted compound.

-

Plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Transformation of 4-Chloromandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromandelic acid, a key chiral intermediate in the synthesis of pharmaceuticals and agrochemicals, is also recognized as an environmental transformation product of the fungicide Mandipropamid.[1] Understanding its environmental fate is crucial for comprehensive risk assessment and the development of sustainable chemical products. This technical guide provides an in-depth overview of the known and potential environmental transformation pathways of 4-Chloromandelic acid, drawing upon data from its parent compound, Mandipropamid, and analogous chloroaromatic molecules. It details potential biotic and abiotic degradation routes, presents quantitative data from related studies, and outlines robust experimental protocols for its investigation. Visualizations of transformation pathways and experimental workflows are provided to facilitate a deeper understanding.

Introduction

4-Chloromandelic acid [(2R)-2-(4-chlorophenyl)-2-hydroxyacetic acid] is a carboxylic acid derivative of mandelic acid. Its presence in the environment is primarily linked to the degradation of the widely used fungicide Mandipropamid.[1] While extensive research has been conducted on the environmental fate of Mandipropamid, specific studies detailing the transformation products of its metabolite, 4-Chloromandelic acid, are limited. This guide synthesizes available information to provide a predictive framework for its environmental transformation.

Potential Environmental Transformation Pathways

Based on the degradation of Mandipropamid and analogous aromatic compounds, the environmental transformation of 4-Chloromandelic acid is likely to proceed through both biotic and abiotic pathways.

Biotic Degradation

Microbial degradation is a primary route for the breakdown of organic compounds in soil and aquatic environments. The degradation of 4-Chloromandelic acid is hypothesized to follow pathways observed for other chloroaromatic and mandelic acid derivatives.

A potential biotic degradation pathway for 4-Chloromandelic acid could involve initial oxidation and decarboxylation, followed by ring cleavage. Drawing parallels with the microbial degradation of 4-chlorobenzoic acid, which leads to the formation of 4-hydroxybenzoic acid and subsequently protocatechuic acid, a similar hydroxylation step is plausible for 4-Chloromandelic acid.[2] The subsequent degradation would likely proceed via ortho- or meta-cleavage of the aromatic ring, common mechanisms in the bacterial catabolism of aromatic compounds.

Proposed Biotic Degradation Pathway of 4-Chloromandelic Acid

Caption: Proposed biotic degradation pathway of 4-Chloromandelic acid.

Abiotic Degradation

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of 4-Chloromandelic acid in the environment, particularly in aqueous systems.

-

Photolysis: In the presence of sunlight, direct photolysis may occur, leading to the cleavage of the C-Cl bond or transformation of the side chain. Indirect photolysis, mediated by photosensitizers present in natural waters (e.g., dissolved organic matter), could also play a role in its degradation.

-

Hydrolysis: While the amide bond in the parent compound Mandipropamid is susceptible to hydrolysis, 4-Chloromandelic acid itself is less likely to undergo significant hydrolysis under typical environmental pH conditions. However, extreme pH conditions could potentially influence its stability.

Quantitative Data on Environmental Fate

| Compound | Environmental Matrix | Half-life (DT50) | Study Conditions | Reference |

| Mandipropamid (R-enantiomer) | Lake Water | 5.92 days | Water-sediment microcosm | [3] |

| Mandipropamid (R-enantiomer) | Yangtze River Water | 25.67 days | Water-sediment microcosm | [3] |

| Mandipropamid (S-enantiomer) | Yangtze River Sediments | 36.47 - 77 days | Water-sediment microcosm | [3] |

Note: The enantioselective degradation of Mandipropamid suggests that the stereochemistry of 4-Chloromandelic acid may also influence its environmental fate.

Experimental Protocols

To investigate the environmental transformation of 4-Chloromandelic acid, the following experimental protocols, adapted from studies on Mandipropamid and other chloroaromatic compounds, are recommended.

Aerobic Soil Degradation Study

This protocol is designed to assess the rate and products of 4-Chloromandelic acid degradation in soil under aerobic conditions.

Experimental Workflow for Aerobic Soil Degradation Study

Caption: Workflow for an aerobic soil degradation study.

Methodology:

-

Soil Characterization: Collect fresh soil samples and characterize their physicochemical properties (pH, organic carbon content, texture, microbial biomass).

-

Spiking: Treat the soil with a known concentration of 4-Chloromandelic acid (and a ¹⁴C-labeled analogue if available for mass balance studies).

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Include sterile control samples to differentiate between biotic and abiotic degradation.

-

Sampling and Extraction: At predetermined time intervals, collect soil subsamples and extract the residues using an appropriate solvent system (e.g., acetonitrile/water).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify transformation products.

Aqueous Photolysis Study

This protocol aims to determine the rate and products of 4-Chloromandelic acid degradation in water under simulated sunlight.

Methodology:

-

Solution Preparation: Prepare aqueous solutions of 4-Chloromandelic acid in sterile, purified water (e.g., buffered to pH 7). For indirect photolysis studies, natural water samples or solutions containing photosensitizers (e.g., humic acids) can be used.

-

Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature. Dark controls should be run in parallel to account for any hydrolysis.

-

Sampling: Collect aliquots of the solutions at various time points.

-

Analysis: Analyze the samples by HPLC with UV or MS detection to determine the concentration of 4-Chloromandelic acid and identify any photoproducts.

Conclusion

While direct experimental data on the environmental transformation of 4-Chloromandelic acid is currently lacking, a predictive understanding of its fate can be constructed from the degradation pathways of its parent compound, Mandipropamid, and other structurally related molecules. The proposed biotic and abiotic transformation pathways, along with the detailed experimental protocols, provide a solid foundation for future research in this area. Such studies are essential for a complete environmental risk assessment and to support the development of more sustainable chemical products. Further investigation is warranted to definitively identify the transformation products of 4-Chloromandelic acid and to quantify their formation and degradation rates under various environmental conditions.

References

- 1. 4-Chloromandelic acid | C8H7ClO3 | CID 10299 - PubChem [pubchem.ncbi.nlm.nih.gov]